10-Acetyl-3,7-dihydroxyphenoxazine, commonly referred to as Amplex® Red, is a fluorogenic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol. This compound is predominantly used as a sensitive substrate for peroxidase enzymes, particularly in detecting hydrogen peroxide (H₂O₂) in various biochemical assays. In its non-fluorescent state, 10-acetyl-3,7-dihydroxyphenoxazine is nearly colorless. Upon oxidation by hydrogen peroxide in the presence of horseradish peroxidase, it is converted into the highly fluorescent compound resorufin, which emits light at wavelengths of approximately 585 nm when excited at 571 nm .
10-Acetyl-3,7-dihydroxyphenoxazine (often referred to as Amplex® Red) is widely employed in scientific research as a fluorogenic substrate for peroxidases. Peroxidases are enzymes that utilize hydrogen peroxide (H₂O₂) as a substrate in various biological processes. Amplex® Red itself is non-fluorescent. However, in the presence of horseradish peroxidase (HRP) and H₂O₂, it undergoes oxidation to form resorufin, a highly red fluorescent molecule []. This reaction follows a 1:1 stoichiometry, meaning one molecule of Amplex® Red reacts with one molecule of H₂O₂ [].
The fluorescence intensity of the generated resorufin is directly proportional to the amount of H₂O₂ produced, allowing for the quantification of peroxidase activity []. This makes Amplex® Red a valuable tool for studying various biological processes that involve H₂O₂ generation, such as:
Amplex® Red offers several advantages over other methods for H₂O₂ detection:
The primary reaction involving 10-acetyl-3,7-dihydroxyphenoxazine is its oxidation by hydrogen peroxide in the presence of horseradish peroxidase. The reaction can be summarized as follows:
This reaction occurs in a 1:1 stoichiometry and leads to the generation of resorufin, which is detectable via fluorescence spectroscopy .
10-Acetyl-3,7-dihydroxyphenoxazine exhibits significant biological activity as a fluorogenic substrate for peroxidase enzymes. Its ability to detect trace amounts of hydrogen peroxide makes it invaluable in various biological assays. The compound is utilized in immunoassays and enzyme activity studies due to its high specificity and sensitivity. Additionally, it can be employed to monitor oxidative stress in biological systems .
The synthesis of 10-acetyl-3,7-dihydroxyphenoxazine typically involves multi-step organic reactions starting from simpler phenolic compounds. While specific synthetic pathways are proprietary or not widely published, the general approach includes:
These methods ensure the production of high-purity 10-acetyl-3,7-dihydroxyphenoxazine suitable for laboratory applications .
The primary applications of 10-acetyl-3,7-dihydroxyphenoxazine include:
Interaction studies involving 10-acetyl-3,7-dihydroxyphenoxazine primarily focus on its reactivity with peroxidase enzymes and hydrogen peroxide. Research has demonstrated that variations in enzyme concentration and substrate conditions can significantly affect the rate of conversion to resorufin. Additionally, studies have explored how different environmental factors (such as pH and temperature) influence its reactivity and stability .
10-Acetyl-3,7-dihydroxyphenoxazine shares structural similarities with several other phenolic compounds that also serve as fluorogenic substrates or probes. Notable similar compounds include:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Resorufin | Derived from ADHP | Directly used for fluorescence without prior reaction |
| Resazurin | Related redox indicator | Used in cell viability assays |
| Amplex® UltraRed | Fluorogenic substrate | Higher sensitivity than Amplex Red |
Uniqueness: What sets 10-acetyl-3,7-dihydroxyphenoxazine apart from these compounds is its specific application in detecting hydrogen peroxide via peroxidase activity, along with its stability and sensitivity under various assay conditions .
The peroxidase-catalyzed oxidation of 10-acetyl-3,7-dihydroxyphenoxazine represents a fundamental enzymatic transformation that has been extensively characterized through pulse radiolysis and enzymatic studies [1] [2]. The oxidation mechanism involves a one-electron transfer process where the substrate undergoes sequential transformations to yield the highly fluorescent product resorufin [1].
The initial step in the peroxidase-catalyzed pathway involves the formation of compound I, a high-valent ferryl species, when horseradish peroxidase reacts with hydrogen peroxide [1] [2]. This activated enzyme intermediate then abstracts a single electron from 10-acetyl-3,7-dihydroxyphenoxazine, generating a phenoxazine radical cation or neutral radical species [1]. The formation of this primary radical intermediate has been spectroscopically characterized, showing distinct absorption bands at 310 nanometers and 820 nanometers under physiological conditions [1].
Pulse radiolysis studies have revealed that the oxidation process proceeds through multiple intermediate species before reaching the final resorufin product [1]. The primary radical intermediate exhibits a reduction potential of 1.14 volts versus the normal hydrogen electrode, indicating its strong oxidizing capability [1]. This radical species is inherently unstable and undergoes rapid disproportionation reactions to form secondary intermediates [1].
The mechanism involves the formation of two intermediates during the conversion process, with the first intermediate absorbing maximally at 820 nanometers and the second intermediate showing absorption at 630 nanometers [1]. These spectroscopic observations provide direct evidence for the multi-step nature of the oxidation pathway [1]. The transformation from the initial substrate to resorufin involves a disproportionation mechanism where two radical species react to regenerate one molecule of the parent compound and form one molecule of a more highly oxidized product [1].
Temperature and pH conditions significantly influence the oxidation pathway efficiency [1] [3]. At physiological pH (7.4), 10-acetyl-3,7-dihydroxyphenoxazine exists predominantly in its neutral form, with approximately 93% of molecules remaining non-deprotonated [1]. The compound possesses two phenolic hydroxyl groups with pKa values of 8.5 and 9.6, respectively [1]. The protonation state directly affects the reactivity toward peroxidase enzymes, as deprotonated phenolic compounds are generally more susceptible to oxidation [1].
The stoichiometric relationship between 10-acetyl-3,7-dihydroxyphenoxazine, hydrogen peroxide, and horseradish peroxidase follows a well-defined 1:1:catalytic ratio that forms the foundation for quantitative analytical applications [4] [5] [6]. In this reaction system, one molecule of 10-acetyl-3,7-dihydroxyphenoxazine reacts with one molecule of hydrogen peroxide in the presence of catalytic amounts of horseradish peroxidase to produce one molecule of resorufin [4] [5].
The catalytic efficiency of horseradish peroxidase in this system has been quantified through kinetic analysis, revealing a catalytic rate constant of 7.3 × 10⁶ M⁻¹s⁻¹ for the hydrogen peroxide-mediated oxidation [1]. This high catalytic efficiency makes the system exceptionally sensitive for hydrogen peroxide detection, with detection limits reaching as low as 10 picomoles in a 100 microliter volume, corresponding to a 50 nanomolar concentration [4] [5].
The enzymatic reaction proceeds through a ping-pong mechanism where horseradish peroxidase first reacts with hydrogen peroxide to form the ferryl intermediate compound I [1]. This activated enzyme species then oxidizes 10-acetyl-3,7-dihydroxyphenoxazine through a one-electron transfer process, returning the enzyme to its resting state [1]. The overall reaction can be represented as requiring equimolar amounts of substrate and hydrogen peroxide, with the enzyme functioning catalytically [4] [5].
Kinetic studies have demonstrated that the apparent bimolecular rate constant for the oxidation varies significantly with experimental conditions [7]. Under optimal conditions at pH 7.0, rate constants ranging from 1 × 10⁷ M⁻¹s⁻¹ to 2.6 × 10⁸ M⁻¹s⁻¹ have been reported for structurally related phenoxazine compounds [7]. The high specificity of the 1:1 stoichiometry makes this system particularly valuable for quantitative hydrogen peroxide determination [4] [5].
The stoichiometric precision of this reaction system enables accurate quantification of hydrogen peroxide concentrations across a wide dynamic range [4] [5]. The linear relationship between substrate consumption and product formation allows for direct correlation between fluorescence intensity and analyte concentration [5] [6]. This stoichiometric reliability has made 10-acetyl-3,7-dihydroxyphenoxazine the preferred substrate for hydrogen peroxide quantification in biological systems [4] [5].
The formation of resorufin as the fluorescent product represents the culmination of the oxidative transformation of 10-acetyl-3,7-dihydroxyphenoxazine [1] [4]. Resorufin exhibits exceptional photophysical properties that make it ideal for sensitive analytical applications, with excitation and emission maxima at 571 nanometers and 585 nanometers, respectively [4] [5] [8].
The kinetics of resorufin formation follow complex multi-step pathways that have been elucidated through time-resolved spectroscopic studies [1]. The transformation begins with the rapid formation of the primary radical intermediate within microseconds of enzyme-substrate interaction [1]. This initial radical species, characterized by its absorption at 820 nanometers, undergoes disproportionation with a rate constant of 2.8 × 10⁸ M⁻¹s⁻¹ [1].
The disproportionation reaction leads to the formation of a secondary intermediate absorbing at 630 nanometers, which subsequently undergoes hydrolysis to yield the final resorufin product [1]. The complete transformation from substrate to resorufin typically occurs within milliseconds under optimal enzymatic conditions [1]. The molar absorption coefficient of resorufin at 571 nanometers is 6.3 × 10⁴ M⁻¹cm⁻¹, providing excellent sensitivity for detection [1].
Reaction kinetics are significantly influenced by enzyme concentration, with pseudo-first-order rate constants showing linear dependence on horseradish peroxidase concentration [1]. The kinetic analysis reveals that the rate-limiting step involves the reduction of the enzyme intermediate compound II, consistent with the classical peroxidase catalytic cycle [7]. Temperature effects on reaction kinetics follow Arrhenius behavior, with higher temperatures generally accelerating the overall transformation rate [3].
The fluorescent product formation exhibits remarkable stability under physiological conditions [4] [3]. Unlike other fluorogenic substrates that may undergo photobleaching or chemical degradation, resorufin maintains its fluorescent properties for extended periods [4]. This stability is particularly important for quantitative applications where signal persistence is required for accurate measurements [4] [5].
pH effects on resorufin formation and stability have been characterized across the physiological range [3]. The optimal pH for both enzymatic activity and product stability lies between 7.0 and 8.0 [3]. At pH values below 6.2 or above 7.7, spontaneous decay of resorufin fluorescence becomes significant due to base-catalyzed de-N-acetylation and polymerization reactions [3].
The application of 10-acetyl-3,7-dihydroxyphenoxazine in coupled enzymatic reactions has revolutionized analytical biochemistry by enabling sensitive detection of diverse analytes through hydrogen peroxide-generating enzyme systems [9] [10] [6]. These coupled assays exploit the fundamental principle that many oxidase enzymes produce hydrogen peroxide as a byproduct, which can then be quantified using the highly sensitive 10-acetyl-3,7-dihydroxyphenoxazine/horseradish peroxidase system [10] [6].
Glucose detection represents one of the most widely implemented coupled enzymatic applications [6] [11] [12]. In this system, glucose oxidase catalyzes the oxidation of D-glucose to D-gluconolactone while simultaneously generating hydrogen peroxide [6] [11]. The hydrogen peroxide then reacts with 10-acetyl-3,7-dihydroxyphenoxazine in the presence of horseradish peroxidase to produce fluorescent resorufin [6] [11]. This coupled system achieves detection limits as low as 3 micromolar for glucose [6] [12].
Cholesterol quantification utilizes cholesterol oxidase in a similar coupled enzymatic approach [10] [13]. The enzyme catalyzes cholesterol oxidation while producing hydrogen peroxide, which is subsequently detected through the fluorogenic reaction [10] [13]. This methodology has found extensive application in clinical lipid analysis and metabolic studies [10] [13].
The versatility of coupled enzymatic systems extends to neurotransmitter analysis, particularly for acetylcholine detection [10] [13] [14]. This application involves a sequential enzymatic cascade where acetylcholinesterase first hydrolyzes acetylcholine to produce choline, which is then oxidized by choline oxidase to generate hydrogen peroxide [14]. The resulting hydrogen peroxide is quantified using the 10-acetyl-3,7-dihydroxyphenoxazine system [14].
Additional coupled enzymatic applications include the detection of galactose through galactose oxidase, uric acid via uricase, and various amino acids using specific amino acid oxidases [10] [13]. Each of these systems maintains the fundamental principle of hydrogen peroxide generation followed by fluorogenic detection [10] [13].
The analytical performance of coupled enzymatic systems depends critically on the coordination between the hydrogen peroxide-generating enzyme and the detection system [15]. Optimization studies have demonstrated that enzyme ratios, buffer conditions, and reaction timing must be carefully controlled to achieve maximum sensitivity and specificity [15]. The coupling efficiency, defined as the ratio of detected product to consumed substrate, can reach 83.3% under optimized conditions [15].
Coupled enzymatic reactions using 10-acetyl-3,7-dihydroxyphenoxazine offer several advantages over alternative detection methods [9] [10]. The fluorogenic nature of the detection system provides inherently low background signals, as the substrate itself exhibits minimal fluorescence [9] [10]. Additionally, the long-wavelength emission of resorufin minimizes interference from biological autofluorescence [10] [13].
The quantitative nature of coupled enzymatic systems enables accurate determination of analyte concentrations across wide dynamic ranges [10] [13]. Linear relationships between analyte concentration and fluorescent signal have been demonstrated for glucose detection spanning from 80 nanomolar to 1.5 micromolar [16]. Similar linear ranges have been established for other coupled enzymatic applications [10] [13].
Recent developments in coupled enzymatic systems have expanded their application to cellular and tissue-based assays [17] [14]. These applications take advantage of the ability to measure enzyme activities in complex biological matrices while maintaining analytical sensitivity and specificity [17] [14]. The compatibility of the detection system with physiological conditions makes it particularly suitable for real-time monitoring of metabolic processes [17] [14].
| Parameter | Value | Units | Experimental Conditions |
|---|---|---|---|
| Oxidation rate constant with azide radical | 2.1 × 10⁹ | M⁻¹s⁻¹ | pH 7.2, pulse radiolysis |
| Oxidation rate constant with carbonate radical | 7.6 × 10⁸ | M⁻¹s⁻¹ | pH 10.3, pulse radiolysis |
| Reduction potential | 1.14 | V (vs. NHE) | pH 7.2, aqueous solution |
| Radical disproportionation rate constant | 2.8 × 10⁸ | M⁻¹s⁻¹ | pH 7.2 |
| Detection limit for hydrogen peroxide | 10 picomoles (50 nM) | in 100 μL volume | Fluorometric detection |
| Detection limit for glucose | 3 μM | detection limit | Glucose oxidase coupled assay |
| Excitation wavelength (resorufin product) | 571 | nm | pH 9, standard conditions |
| Emission wavelength (resorufin product) | 585 | nm | pH 9, standard conditions |
| Stoichiometric ratio (substrate:hydrogen peroxide) | 1:1 | molar ratio | Horseradish peroxidase-catalyzed reaction |
| Horseradish peroxidase catalytic rate constant with hydrogen peroxide | 7.3 × 10⁶ | M⁻¹s⁻¹ | Horseradish peroxidase-mediated oxidation |
| Target Analyte | Coupled Enzyme | Detection Principle | Application Areas |
|---|---|---|---|
| Glucose | Glucose oxidase | Hydrogen peroxide generation → Horseradish peroxidase catalysis | Food analysis, clinical diagnostics |
| Galactose | Galactose oxidase | Hydrogen peroxide generation → Horseradish peroxidase catalysis | Metabolic studies |
| Cholesterol | Cholesterol oxidase | Hydrogen peroxide generation → Horseradish peroxidase catalysis | Clinical lipid analysis |
| Glutamic acid | Glutamate oxidase | Hydrogen peroxide generation → Horseradish peroxidase catalysis | Neurotransmitter research |
| Xanthine/Hypoxanthine | Xanthine oxidase | Hydrogen peroxide generation → Horseradish peroxidase catalysis | Purine metabolism studies |
| Uric acid | Uricase | Hydrogen peroxide generation → Horseradish peroxidase catalysis | Clinical chemistry |
| Choline | Choline oxidase | Hydrogen peroxide generation → Horseradish peroxidase catalysis | Neurotransmitter research |
| Acetylcholine | Acetylcholinesterase + Choline oxidase | Sequential enzymatic → Hydrogen peroxide generation | Neuroscience, toxicology |
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